

Phenyl Isobutyrate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenyl isobutyrate

Cat. No.: B1583081

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isobutyrate, with the CAS number 20279-29-2, is an organic ester recognized for its characteristic fruity odor.^[1] This colorless to pale yellow liquid is formed from the esterification of phenol and isobutyric acid.^[1] Its molecular structure, comprising a phenyl group attached to an isobutyrate moiety, imparts specific chemical and physical properties that are of interest in various industrial applications, including the synthesis of other organic compounds.^[1] This technical guide provides an in-depth analysis of the chemical properties of **phenyl isobutyrate** and a detailed exploration of the methodologies used for its structure elucidation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **phenyl isobutyrate** is fundamental for its application and handling. These properties are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms for Phenyl Isobutyrate

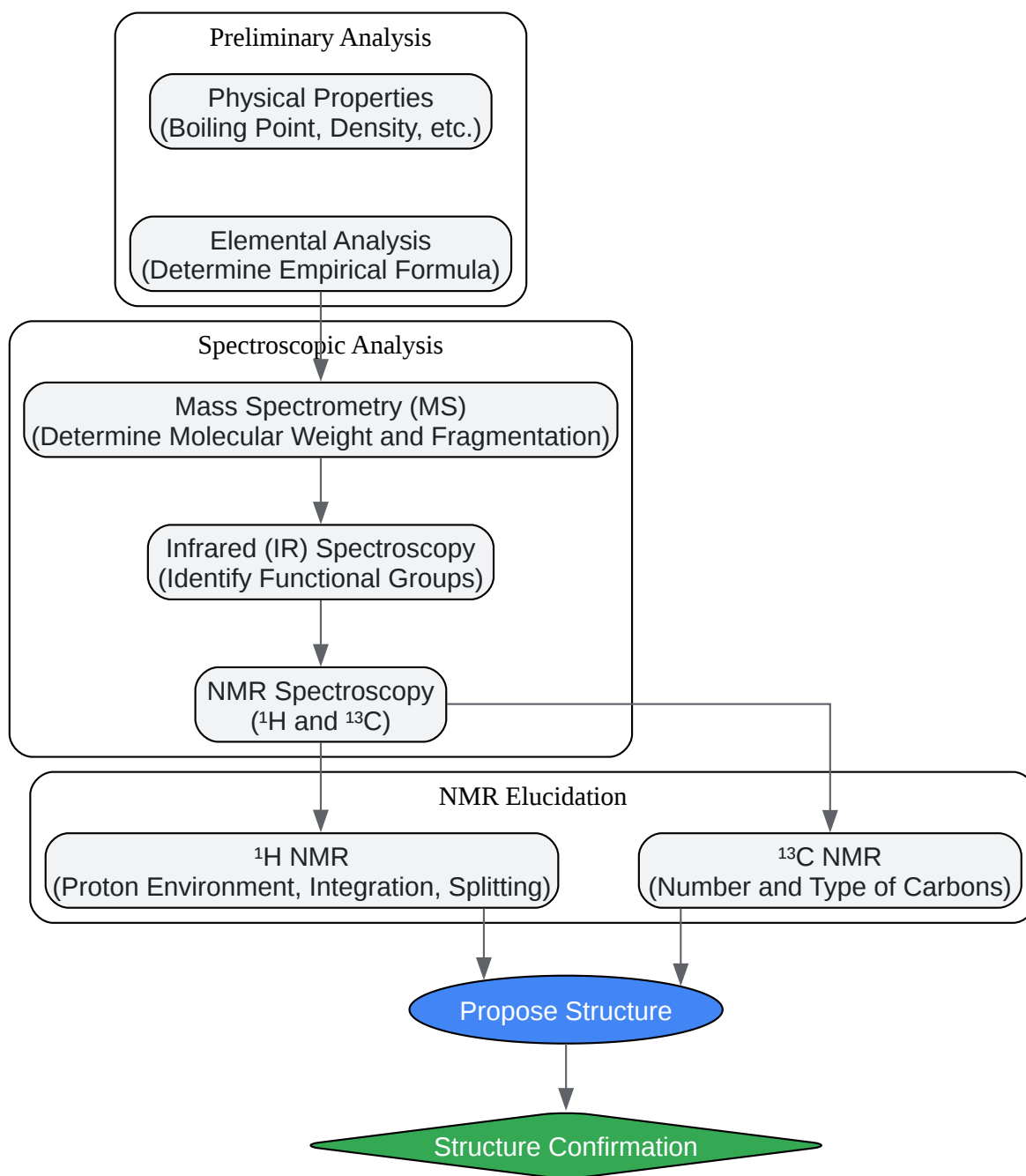
Identifier	Value	Source
IUPAC Name	phenyl 2-methylpropanoate	[2]
CAS Number	20279-29-2	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2][3]
InChI	InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3	[3]
InChIKey	PIZOACXKIKXRDJ-UHFFFAOYSA-N	[3]
SMILES	<chem>CC(C)C(=O)Oc1ccccc1</chem>	[3]
Synonyms	Isobutyric acid, phenyl ester; Phenyl 2-methylpropionate; Phenyl isobutanoate; Propanoic acid, 2-methyl-, phenyl ester	[1][3]

Table 2: Physical Properties of Phenyl Isobutyrate

Property	Value	Source
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	110 °C	[4]
Melting Point	286.04 K (12.89 °C) (Joback Method)	[3]
Density	1.01 g/mL	[4]
Solubility	Less soluble in water, moderate solubility in organic solvents	[1]
logP (Octanol/Water Partition Coefficient)	2.248 (Crippen Method)	[3]
Refractive Index	Data not available	

Structure Elucidation

The definitive identification and structural confirmation of **phenyl isobutyrate** rely on a combination of modern spectroscopic techniques. The logical workflow for the structure elucidation of an organic compound like **phenyl isobutyrate** is depicted below.



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A logical workflow for the structure elucidation of an organic compound.

Visualizing the Structure

The chemical structure of **phenyl isobutyrate** is foundational to understanding its properties and reactivity.

The chemical structure of **phenyl isobutyrate**.

Spectroscopic Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For **phenyl isobutyrate**, the molecular ion peak $[M]^+$ would be observed at an m/z corresponding to its molecular weight (164.20 g/mol).

Table 3: Mass Spectrometry Data for Phenyl Isobutyrate

m/z	Interpretation
164	Molecular Ion $[M]^+$
94	$[C_6H_5OH]^+$ (Phenol fragment)
71	$[C_4H_7O]^+$ (Isobutyryl fragment)
43	$[C_3H_7]^+$ (Isopropyl fragment)

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of **phenyl isobutyrate** are indicative of its ester functionality and aromatic ring.

Table 4: Key IR Absorptions for Phenyl Isobutyrate

Wavenumber (cm ⁻¹)	Bond	Functional Group
~1750-1735	C=O stretch	Ester
~1300-1000	C-O stretch	Ester
~3100-3000	C-H stretch	Aromatic
~1600, ~1500	C=C stretch	Aromatic Ring

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of **phenyl isobutyrate** will show distinct signals for the aromatic protons and the protons of the isobutyrate group.

Table 5: ¹H NMR Data for Phenyl Isobutyrate

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.4-7.1	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~2.8	Septet	1H	CH of isobutyrate
~1.3	Doublet	6H	CH ₃ of isobutyrate

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Table 6: ¹³C NMR Data for Phenyl Isobutyrate

Chemical Shift (δ, ppm)	Assignment
~176	C=O (Ester carbonyl)
~151	Aromatic C-O
~129	Aromatic C-H
~126	Aromatic C-H
~122	Aromatic C-H
~34	CH of isobutyrate
~19	CH ₃ of isobutyrate

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the structure elucidation of **phenyl isobutyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the **phenyl isobutyrate** sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnetic field. For ^1H NMR, the acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop of liquid **phenyl isobutyrate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the **phenyl isobutyrate** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Safety and Handling

Phenyl isobutyrate is classified as causing serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[5][6] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical properties of **phenyl isobutyrate** and the spectroscopic methods employed for its structure elucidation. The presented data, including chemical identifiers, physical properties, and comprehensive spectroscopic analyses (MS, IR, ^1H NMR, and ^{13}C NMR), offer a valuable resource for researchers, scientists, and professionals in drug development. The outlined experimental protocols and the logical workflow for structure elucidation further contribute to a practical understanding of the analytical processes involved in characterizing such organic compounds.

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